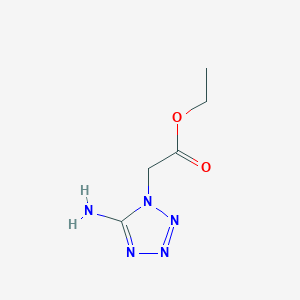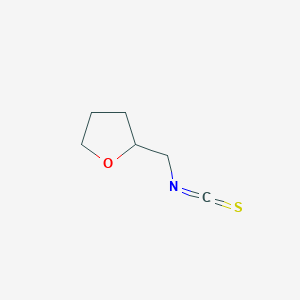
1-エチル 5-アミノ-1H-テトラゾール-1-酢酸
説明
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C5H9N5O2 and a molecular weight of 171.16 g/mol It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
科学的研究の応用
Ethyl (5-amino-1H-tetrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
生化学分析
Biochemical Properties
Ethyl (5-amino-1H-tetrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in the post-translational modification of proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.
Cellular Effects
Ethyl (5-amino-1H-tetrazol-1-yl)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the phosphorylation states of proteins, thereby modulating signal transduction pathways. Additionally, ethyl (5-amino-1H-tetrazol-1-yl)acetate can impact gene expression by influencing the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (5-amino-1H-tetrazol-1-yl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl (5-amino-1H-tetrazol-1-yl)acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl (5-amino-1H-tetrazol-1-yl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of ethyl (5-amino-1H-tetrazol-1-yl)acetate can result in toxic or adverse effects, such as cellular damage and impaired organ function.
Metabolic Pathways
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound may be metabolized by enzymes involved in amino acid synthesis, leading to changes in the concentrations of key metabolic intermediates.
Transport and Distribution
The transport and distribution of ethyl (5-amino-1H-tetrazol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of ethyl (5-amino-1H-tetrazol-1-yl)acetate can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
Ethyl (5-amino-1H-tetrazol-1-yl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1H-tetrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for ethyl (5-amino-1H-tetrazol-1-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl (5-amino-1H-tetrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as amines or carboxylic acids in the presence of catalysts like palladium on carbon are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides, acids, or other ester derivatives.
作用機序
The mechanism of action of ethyl (5-amino-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Amino-1H-tetrazole: A precursor in the synthesis of ethyl (5-amino-1H-tetrazol-1-yl)acetate.
Ethyl 1H-tetrazole-5-acetate: A structurally similar compound with different functional groups.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another tetrazole derivative with potential biological activities
Uniqueness
Ethyl (5-amino-1H-tetrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ethyl ester group allows for easy modification, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
ethyl 2-(5-aminotetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKHCKBSEQKYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299855 | |
| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-57-0 | |
| Record name | Ethyl 5-amino-1H-tetrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21744-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 133280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21744-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl (5-amino-1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl(5-amino-1H-tetrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?
A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)









